1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene

Lipophilicity optimization CNS drug design Permeability modulation

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene (CAS 1062613-75-5, MF C₁₀H₈F₂O, MW 182.17) is a trisubstituted aromatic building block combining a difluoromethoxy (–OCF₂H) group at the 1-position, an ethynyl (–C≡CH) group at the 4-position, and a methyl (–CH₃) group at the 2-position on the benzene ring. The compound is supplied as a liquid of 97% purity requiring storage at 2–8°C under nitrogen.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
Cat. No. B8216265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#C)OC(F)F
InChIInChI=1S/C10H8F2O/c1-3-8-4-5-9(7(2)6-8)13-10(11)12/h1,4-6,10H,2H3
InChIKeyAPOWHEBRLZHCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene (CAS 1062613-75-5): Procurement-Relevant Physicochemical Baseline


1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene (CAS 1062613-75-5, MF C₁₀H₈F₂O, MW 182.17) is a trisubstituted aromatic building block combining a difluoromethoxy (–OCF₂H) group at the 1-position, an ethynyl (–C≡CH) group at the 4-position, and a methyl (–CH₃) group at the 2-position on the benzene ring . The compound is supplied as a liquid of 97% purity requiring storage at 2–8°C under nitrogen . Its calculated octanol–water partition coefficient (LogP) ranges from 3.4 to 3.5, positioning it in the lipophilicity window relevant for CNS-penetrant and membrane-permeable chemical probes . This specific 1,4,2-substitution pattern is a critical differentiator from regioisomeric and de-methylated analogs, as the methyl group ortho to the difluoromethoxy substituent and para to the ethynyl handle creates a defined exit vector that influences both downstream coupling efficiency and the physicochemical profile of derived final compounds.

Why 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene Cannot Be Casually Replaced by Its Closest Analogs


The difluoromethoxy (–OCF₂H) group is not a simple fluorinated methoxy surrogate; it exhibits a Hansch lipophilicity parameter (π = +1.04) that is dramatically higher than that of –OCH₃ (π ≈ –0.02), translating to a ~1 logP unit increase in each matched molecular pair [1]. Crucially, –OCF₂H uniquely functions as a weak lipophilic hydrogen bond donor (Abraham A parameter range 0.035–0.165), a property entirely absent in both –OCH₃ and –OCF₃ [1]. This dual lipophilicity/H-bond donor character means that replacing the OCF₂H motif with OCH₃, OCF₃, or even a regioisomeric OCF₂H arrangement can profoundly alter target binding, membrane permeability, and metabolic profile in the final compound. Furthermore, the 2-methyl group on the target compound electronically modulates the aromatic ring and sterically influences the ethynyl handle's reactivity in cross-coupling reactions, as demonstrated by crystallographic and NMR evidence showing OCF₂H substitution measurably contracts the C–Br bond (by ~0.02 Å) and differentially shields the ipso carbon (by 3.8 ppm) compared to OCH₃ analogs [2]. Substituting a non-methylated or regioisomeric building block early in a synthetic sequence therefore introduces uncontrolled variables that can cascade into failed coupling yields, altered SAR, or suboptimal pharmacokinetics downstream.

Quantitative Differentiation Guide: 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene vs. Closest Comparators


Lipophilicity Advantage Over the Non-Methylated Analog (ΔLogP ≈ 1.1–1.2)

The 2-methyl substituent on 1-(difluoromethoxy)-4-ethynyl-2-methylbenzene delivers a substantial and quantifiable lipophilicity increase relative to its direct non-methylated analog, 1-(difluoromethoxy)-4-ethynylbenzene (CAS 519059-04-2). The target compound has an experimentally determined LogP of 3.41 or a calculated LogP of 3.50 [1], whereas the non-methylated comparator registers a LogP of only 2.27 or a calculated XlogP of 3.1 . Using the most conservative values, this represents a ΔLogP of +0.31 to +1.23 units, which in drug-discovery terms corresponds to a predicted 2- to 17-fold increase in octanol–water partition coefficient and potentially enhanced membrane permeability.

Lipophilicity optimization CNS drug design Permeability modulation

–OCF₂H vs. –OCH₃: A ~1 LogP Unit Lipophilicity Gain Driven by the Hansch π Differential

In any medicinal chemistry program where the methoxy (–OCH₃) group is being considered as a bioisostere, the difluoromethoxy (–OCF₂H) group on the target compound confers a well-characterized lipophilicity gain. The Hansch π constant for –OCF₂H is +1.04, compared to π ≈ –0.02 for –OCH₃ [1]. This π differential of approximately +1.06 directly predicts an increase of roughly one order of magnitude in the octanol–water partition coefficient. Confirming this prediction in a practical setting, in an anthranilic acid-based SAR series, the –OCF₂H-substituted phenyl analog exhibited an IC₅₀ of 8.9 μM, while the corresponding –OCH₃ analog gave an IC₅₀ of 45 μM—a 5-fold potency advantage attributable in significant part to the lipophilicity and electronic differences between these two substituents [2]. Although this IC₅₀ comparison is from a specific chemotype and not a direct comparison of the ethynylbenzene building blocks themselves, it illustrates the functional consequence of the OCF₂H/OCH₃ divergence that will propagate into any derivative synthesized from the target compound.

Bioisostere design Matched molecular pair analysis Fluorine medicinal chemistry

Unique Hydrogen Bond Donor Capability: –OCF₂H as a Lipophilic H-Bond Donor (Absent in –OCH₃ and –OCF₃)

A defining feature of the difluoromethoxy group that cannot be replicated by methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) is its ability to act as a hydrogen bond donor. Quantitative measurements show that the –OCF₂H proton exhibits Abraham H-bond acidity (A) values in the range of 0.035–0.165, depending on the attached functional group, placing it on a scale comparable to thiophenol and aniline but weaker than hydroxyl [1]. In contrast, both –OCH₃ and –OCF₃ have A ≈ 0, meaning they cannot serve as H-bond donors. This property is mechanistically significant: the –OCF₂H group can engage in stabilizing hydrogen bonds with protein backbone carbonyls or side-chain acceptors while simultaneously contributing lipophilicity—a combination that neither –OCH₃ (polar, no fluorine) nor –OCF₃ (lipophilic, no H-bond donation) can achieve [1]. Although direct binding data for derivatives of the target compound are not publicly available, this class-level differentiation means that any final compound incorporating the target building block will carry this unique pharmacophoric feature, whereas analogs built from OCH₃- or OCF₃-containing building blocks will not.

Hydrogen bond donor bioisostere Binding affinity modulation Fluorine-specific interactions

Electronic Modulation of Aryl Halide Reactivity: OCF₂H Contracts C–Br Bond and Differentially Shields Ipso Carbon vs. OCH₃

The electronic influence of the –OCF₂H group on the aromatic ring directly impacts the reactivity of halogenated precursors in cross-coupling chemistry. In a crystallographic and NMR study of 1,2-bis(2-bromophenyl)ethyne derivatives, the –OCF₂H substituent caused a measurable contraction of the C–Br bond relative to the unsubstituted case, while the –OCH₃ group caused a slight elongation [1]. By ¹³C NMR, the bromo-bearing ipso carbon was shielded by 3.8 ppm with –OCF₂H compared to over 9 ppm with –OCH₃ (both relative to H), quantitatively demonstrating that OCF₂H is a weaker net electron-donating group than OCH₃ [2]. This differential electronic environment means that the brominated precursor of the target compound—4-bromo-1-(difluoromethoxy)-2-methylbenzene (CAS 888327-32-0)—will exhibit distinct oxidative addition rates in Pd-catalyzed Sonogashira couplings compared to its methoxy counterpart. While the target compound itself is the terminal alkyne product, this electronic differentiation is directly relevant to its synthesis and to any downstream coupling reactions where the aromatic ring's electronic character influences the reactivity of the ethynyl group.

Cross-coupling reactivity Sonogashira coupling Electronic substituent effects

Documented Use as Key Building Block in BACE Inhibitor (ASBI) Patent for Alzheimer's Disease

1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene is explicitly utilized as a reactant in the synthesis of amyloid protein-selective BACE inhibitors (ASBIs) described in WO2019169183A1 [1]. The patent reports that compounds in this series exhibit 'desirably low IC₅₀ values and permeability across the blood–brain barrier' [2]. The Molaid database lists the target compound's downstream product as 2-(2,2-difluoroethoxy)-4-((4-(difluoromethoxy)-3-methylphenyl)ethynyl)-1-fluorobenzene (CAS 1062614-72-5), confirming its role as a Sonogashira coupling partner delivering both the OCF₂H pharmacophore and the ethynyl linkage in a single operation [1]. While the patent does not disclose direct head-to-head data for the building block itself versus alternative ethynylarenes, the fact that this specific substitution pattern was selected for a CNS-penetrant BACE inhibitor program—where both lipophilicity and hydrogen bonding are critical design parameters—provides strong inferential evidence that the 1-OCF₂H/4-ethynyl/2-methyl arrangement offers a favorable property confluence that alternative building blocks do not simultaneously satisfy.

Alzheimer's disease BACE1 inhibition Patent building block

Optimal Procurement and Application Scenarios for 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene


CNS-Penetrant Kinase or Protease Inhibitor Lead Optimization

When optimizing a CNS-targeted small molecule series where logP in the 3–4 range is desirable for blood–brain barrier penetration, procuring this building block pre-installs both the OCF₂H group (Hansch π = +1.04; weak H-bond donor) and the 2-methyl substituent that collectively raise LogP to ~3.4–3.5 compared to ~2.27 for the non-methylated analog . The documented use of this exact building block in a BACE inhibitor patent (WO2019169183A1) targeting Alzheimer's disease validates its suitability for CNS programs . Researchers can leverage the ethynyl handle for Sonogashira diversification while the OCF₂H group simultaneously contributes lipophilicity and potential H-bond interactions at the target binding site—properties that OCH₃ and OCF₃ analogs cannot concurrently deliver.

Matched Molecular Pair (MMP) Studies Comparing –OCF₂H with –OCH₃ and –OCF₃ Bioisosteres

For medicinal chemistry groups conducting systematic MMP analysis of fluorinated alkoxy substituents, this compound serves as an ideal OCF₂H-bearing ethynyl scaffold. The quantitative Hansch π differential (OCF₂H: +1.04 vs. OCH₃: –0.02) predicts a ~1 logP unit shift per matched pair , while the unique H-bond donor capability of OCF₂H (A = 0.035–0.165) provides a measurable binding enthalpy variable absent in OCH₃ and OCF₃ controls . By synthesizing a common core via Sonogashira coupling with this building block and its OCH₃/OCF₃ analogs, teams can deconvolute the contributions of lipophilicity, H-bond donation, and electronic effects on target potency, selectivity, and ADME parameters in a controlled experimental design.

Sonogashira Diversification Libraries with Pre-Optimized Electronic Properties

The OCF₂H group electronically modulates the aromatic ring in a manner distinct from OCH₃, as demonstrated by the ¹³C NMR shielding difference (3.8 ppm for OCF₂H vs. >9 ppm for OCH₃ at the bromo-bearing ipso position) and opposite C–Br bond length effects . For library synthesis programs, this means the brominated precursor (CAS 888327-32-0) will undergo Pd-catalyzed oxidative addition at rates distinct from its methoxy analog, potentially requiring different catalyst/ligand systems for optimal conversion. The target terminal alkyne product is then used as a diversification handle for CuAAC click chemistry or further Sonogashira couplings , enabling rapid construction of triazole- or enyne-containing libraries wherein every member carries the differentiated OCF₂H pharmacophore.

Agrochemical and Materials Science Building Block Requiring Controlled Lipophilicity

Beyond pharmaceutical applications, the difluoromethoxy group's established metabolic resistance to cytochrome P450 oxidation makes this building block relevant for agrochemical discovery programs where environmental persistence and target-site penetration must be balanced. The calculated LogP of 3.4–3.5 positions the compound in a range suitable for both foliar uptake and soil mobility, while the ethynyl group enables late-stage functionalization via azide–alkyne cycloaddition to generate triazole-containing fungicide or herbicide candidates . The 2-methyl group further differentiates the compound from the simpler 1-(difluoromethoxy)-4-ethynylbenzene by increasing steric bulk adjacent to the OCF₂H group, which may influence binding to plant or fungal enzyme targets.

Quote Request

Request a Quote for 1-(Difluoromethoxy)-4-ethynyl-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.